4-Hydroxy Phenobarbital-d5
Overview
Description
4-Hydroxy Phenobarbital-d5 is a deuterated derivative of 4-Hydroxyphenobarbital, a metabolite of the barbiturate drug phenobarbital. This compound is often used in scientific research as an internal standard in mass spectrometry due to its stable isotope labeling. The presence of deuterium atoms makes it particularly useful for tracing and quantifying the metabolic pathways of phenobarbital.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Phenobarbital-d5 typically involves the deuteration of 4-Hydroxyphenobarbital. One common method is the catalytic hydrogenation of 4-Hydroxyphenobarbital in the presence of deuterium gas. The reaction conditions often include a palladium on carbon (Pd/C) catalyst and deuterium gas under high pressure. The reaction is carried out in an appropriate solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Phenobarbital-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the barbiturate ring can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-phenobarbital-d5.
Reduction: Formation of 4-hydroxy-5,5-dihydroxyphenobarbital-d5.
Substitution: Formation of various substituted phenobarbital derivatives.
Scientific Research Applications
4-Hydroxy Phenobarbital-d5 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of phenobarbital and its metabolites.
Biology: In metabolic studies to trace the biotransformation of phenobarbital in biological systems.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenobarbital.
Industry: In the development of analytical methods for drug testing and quality control.
Mechanism of Action
4-Hydroxy Phenobarbital-d5, like its non-deuterated counterpart, exerts its effects by interacting with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This mechanism is similar to that of phenobarbital, which is used as an anticonvulsant and sedative.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: The parent compound, used as an anticonvulsant and sedative.
4-Hydroxyphenobarbital: The non-deuterated metabolite of phenobarbital.
5-Ethyl-5-phenylbarbituric acid: Another barbiturate with similar sedative properties.
Uniqueness
4-Hydroxy Phenobarbital-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms allows for precise quantification and tracing in metabolic studies, making it an invaluable tool in pharmacokinetic and pharmacodynamic research.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-12(7-3-5-8(15)6-4-7)9(16)13-11(18)14-10(12)17/h3-6,15H,2H2,1H3,(H2,13,14,16,17,18)/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPXMKJNWPXDBP-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662020 | |
Record name | 5-(~2~H_5_)Ethyl-5-(4-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111342-31-5 | |
Record name | 5-(~2~H_5_)Ethyl-5-(4-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.